molecular formula C7H4F3N3 B8071482 3-(Trifluoromethyl)-1h-pyrazolo[3,4-c]pyridine

3-(Trifluoromethyl)-1h-pyrazolo[3,4-c]pyridine

Cat. No.: B8071482
M. Wt: 187.12 g/mol
InChI Key: NWNYLUYEEDNUAY-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-1h-pyrazolo[3,4-c]pyridine is a reagent used to improve amyloid detection in the brain during MRI . It is a part of the Trifluoromethylpyridine (TFMP) class of compounds, which are important ingredients for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends largely on the identity of the desired target compound .


Molecular Structure Analysis

The molecular formula of this compound is C6H4F3N . It contains a pyridine ring with a trifluoromethyl group attached .

Safety and Hazards

3-(Trifluoromethyl)-1h-pyrazolo[3,4-c]pyridine is considered hazardous. It is classified as a flammable liquid, can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . Currently, the major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Biochemical Analysis

Biochemical Properties

It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Cellular Effects

It is believed that the compound may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects may change over time, possibly due to its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 3-(Trifluoromethyl)-1h-pyrazolo[3,4-c]pyridine vary with different dosages in animal models. Specific details about threshold effects, as well as any toxic or adverse effects at high doses, are not currently available .

Metabolic Pathways

It is believed that the compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is believed that the compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is believed that the compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

3-(trifluoromethyl)-2H-pyrazolo[3,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)6-4-1-2-11-3-5(4)12-13-6/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNYLUYEEDNUAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=NNC(=C21)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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